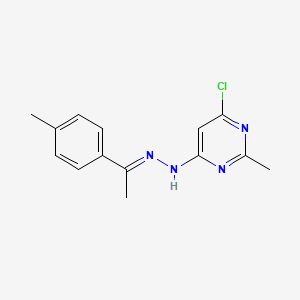
1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine and agriculture. This compound is also known as Clomazone hydrazone and is a derivative of Clomazone, which is a herbicide used to control weeds in crops.
作用機序
The exact mechanism of action of 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed that this compound induces cell death in cancer cells by disrupting the cell cycle and causing DNA damage. This leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. In addition, this compound has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potential as a potent anti-cancer agent. This compound has been shown to have cytotoxic effects on various cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells as well, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One of the main areas of interest is the development of new anti-cancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. In addition, studies are also needed to investigate the potential applications of this compound in other areas such as agriculture and environmental science.
合成法
The synthesis of 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction between Clomazone and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and the resulting product is purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cells such as prostate cancer cells and breast cancer cells.
特性
IUPAC Name |
6-chloro-2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c1-9-4-6-12(7-5-9)10(2)18-19-14-8-13(15)16-11(3)17-14/h4-8H,1-3H3,(H,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFKRVGLDWMPEA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

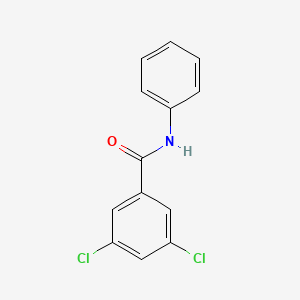
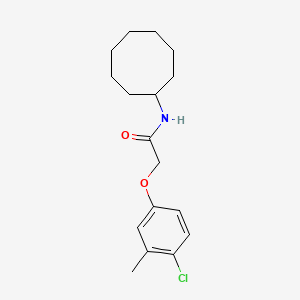
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
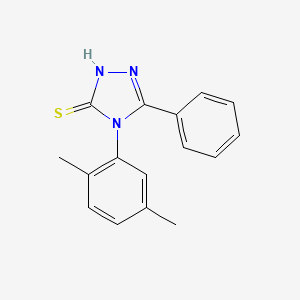
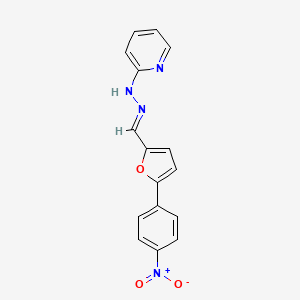

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
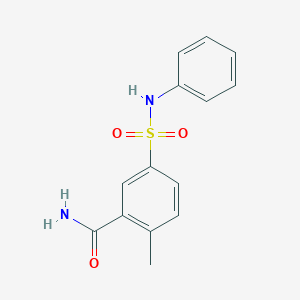
![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
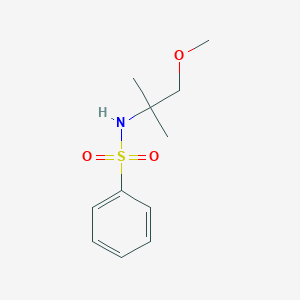
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)